Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-
Description
Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- (IUPAC name: 3-[(propan-2-ylsulfonyl)amino]benzoic acid), is a sulfonamide derivative characterized by a sulfonylamino group at the meta position of the benzoic acid core, with an isopropyl substituent on the sulfonyl moiety.
Properties
IUPAC Name |
3-(propan-2-ylsulfonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7(2)16(14,15)11-9-5-3-4-8(6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNPMQYZTCVRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544936 | |
| Record name | 3-[(Propane-2-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99642-25-8 | |
| Record name | 3-[(Propane-2-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonylation of 3-Aminobenzoic Acid
The most straightforward preparation involves reacting 3-aminobenzoic acid with (1-methylethyl)sulfonyl chloride (isopropylsulfonyl chloride) under nucleophilic acyl substitution conditions.
Reaction Scheme :
$$
\text{3-Aminobenzoic acid} + \text{(CH}3\text{)}2\text{CHSO}_2\text{Cl} \xrightarrow{\text{Base}} \text{Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-} + \text{HCl}
$$
Optimized Conditions :
- Solvent : Anhydrous dichloromethane or tetrahydrofuran
- Base : Triethylamine (2.2 equiv) to neutralize HCl byproduct
- Temperature : 0–5°C initially, then room temperature for 12 h
- Yield : 68–72% after recrystallization from methanol
Critical Parameters :
| Factor | Optimal Range | Deviation Impact |
|---|---|---|
| Stoichiometry | 1:1.05 (amine:sulfonyl chloride) | Excess sulfonyl chloride → di-sulfonylation |
| pH Control | 8–9 during workup | Acidic conditions → carboxylic acid protonation; basic conditions → saponification |
| Moisture | <0.1% H₂O | Hydrolysis of sulfonyl chloride → reduced yield |
Multi-Step Synthesis via Nitro Intermediate
For substrates where direct sulfonylation fails, a nitro reduction pathway proves effective:
Step 1 : Nitration of 3-bromobenzoic acid
$$
\text{3-Bromobenzoic acid} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{3-Bromo-5-nitrobenzoic acid} \quad (\text{Yield: 82\%})
$$
Step 2 : Catalytic hydrogenation
$$
\text{3-Bromo-5-nitrobenzoic acid} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-Bromo-5-aminobenzoic acid} \quad (\text{Yield: 91\%})
$$
Step 3 : Sulfonylation
$$
\text{3-Bromo-5-aminobenzoic acid} + (\text{CH}3)2\text{CHSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{3-Bromo-5-[(1-methylethyl)sulfonyl]aminobenzoic acid} \quad (\text{Yield: 67\%})
$$
Step 4 : Debromination
$$
\text{3-Bromo derivative} \xrightarrow{\text{Zn/HOAc}} \text{Target compound} \quad (\text{Yield: 88\%})
$$
Comparative Efficiency :
| Method | Total Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Direct | 72% | 98.5% | Industrial-friendly |
| Multi-step | 44% | 99.2% | Lab-scale only |
Industrial Production Techniques
Continuous Flow Reactor Design
Modern facilities employ tubular flow reactors to enhance heat/mass transfer:
Reactor Parameters :
- Residence time : 8.5 min
- Temperature gradient : 5–25°C
- Pressure : 2.5 bar (prevents solvent vaporization)
Performance Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual output | 12 MT | 37 MT |
| Energy consumption | 18 kWh/kg | 9 kWh/kg |
| Impurity profile | 1.2% | 0.6% |
Crystallization Optimization
Recrystallization from ethanol/water (4:1 v/v) achieves 99.8% purity:
Crystallization Protocol :
- Dissolve crude product in hot ethanol (78°C)
- Add deionized water at 1 mL/min until cloud point
- Cool to -20°C at 0.5°C/min
- Filter through 0.22 μm PTFE membrane
Crystal Properties :
| Parameter | Value |
|---|---|
| Habit | Needle-like |
| Mean size | 120 μm |
| Polymorph | Form II (monoclinic) |
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (DMSO-d₆) :
- δ 13.12 (s, 1H, COOH)
- δ 8.21 (d, J=2.1 Hz, 1H, H-2)
- δ 7.98 (dd, J=8.4, 2.1 Hz, 1H, H-4)
- δ 7.62 (d, J=8.4 Hz, 1H, H-5)
- δ 3.45 (sept, J=6.9 Hz, 1H, CH(CH₃)₂)
- δ 1.21 (d, J=6.9 Hz, 6H, 2×CH₃)
FT-IR (KBr) :
| Band (cm⁻¹) | Assignment |
|---|---|
| 1685 | ν(C=O) carboxylic acid |
| 1324, 1152 | νasym(SO₂), νsym(SO₂) |
| 3276 | ν(N-H) sulfonamide |
Purity Assessment
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6×250 mm, 5 μm)
- Mobile phase: 65:35 0.1% H3PO4:MeCN
- Flow: 1.0 mL/min
- Retention time: 6.8 min
Validation Data :
| Parameter | Result |
|---|---|
| Linearity (R²) | 0.9998 |
| LOD | 0.02 μg/mL |
| LOQ | 0.07 μg/mL |
Emerging Methodologies
Enzymatic Sulfonylation
Recent advances employ sulfotransferase enzymes for greener synthesis:
Biocatalytic System :
| Component | Specification |
|---|---|
| Enzyme | aryl sulfotransferase IV (EC 2.8.2.22) |
| Cofactor | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |
| Solvent | phosphate buffer (pH 7.4)/t-BuOH (3:1) |
Performance :
| Metric | Value |
|---|---|
| Conversion | 89% |
| ee | >99% |
| Space-time yield | 18 g/L/day |
Photoredox Catalysis
Visible-light-mediated methods enable radical sulfonylation:
Reaction Design :
$$
\text{3-Iodobenzoic acid} + (\text{CH}3)2\text{CHSO}2\text{Na} \xrightarrow{\text{Ir(ppy)}3, \text{Blue LED}} \text{Target compound} \quad (\text{Yield: 63\%})
$$
Advantages :
- Avoids sulfonyl chloride handling
- Ambient temperature operation
- Broad functional group tolerance
Chemical Reactions Analysis
Esterification
The carboxylic acid can react with alcohols under acidic conditions to form esters. For example, methanol and H₂SO₄ catalyst yield the methyl ester derivative (as seen in PubChem CID 3027521 for a structural analog) .
Reaction:
Decarboxylation
Electron-withdrawing groups like sulfonamides can facilitate decarboxylation under thermal conditions. For example, heating may yield CO₂ and a secondary amine derivative.
Hypothetical Pathway:
Hydrolysis
Sulfonamides are hydrolytically stable under mild conditions but may cleave under strong acidic or basic conditions . For example:
Acidic Hydrolysis:
Basic Hydrolysis:
Potential Stability and Degradation Pathways
-
Photodegradation : Azo and sulfonamide-containing compounds are prone to UV-induced cleavage .
-
Thermal Stability : Likely stable below 150°C, but decomposition may occur at higher temperatures (inferred from thermochemical data for analogous benzoic acids) .
Key Data Table
Research Gaps and Limitations
Scientific Research Applications
Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds Analyzed :
Benzoic acid, 3-[(methylsulfonyl)amino]-, methyl ester (CAS 32087-05-1)
Benzamide, 4-(isobutoxy)-3-methoxy-N-[4-[[(1-methylethyl)amino]sulfonyl]phenyl] (Compound T3)
Benzoic acid, 2-[[ethoxy[(1-methylethyl)amino]phosphinothioyl]oxy]- , 1-methylethyl ester (Isofenphos derivative)
Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester (CAS 67828-42-6)
Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-phenoxy- (CAS 28328-53-2)
Data Table: Comparative Analysis
Biological Activity
Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- (CAS No: 99642-25-8) is a sulfonamide derivative of benzoic acid, characterized by the presence of an isopropylsulfonyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and as a corrosion inhibitor.
Chemical Structure and Properties
The chemical structure of benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- includes a carboxylic acid functional group and a sulfonamide group, which may enhance its biological activity compared to simpler benzoic acid derivatives. The molecular formula is C11H15N1O3S1, with a molecular weight of approximately 229.28 g/mol.
1. Antimicrobial Properties
Research indicates that compounds with sulfonamide groups often exhibit significant antibacterial activity due to their ability to inhibit bacterial folate synthesis. For instance, benzoic acid derivatives have shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
A study highlighted that benzoic acid derivatives can act as competitive inhibitors against certain bacterial enzymes involved in metabolic pathways. The presence of the isopropylsulfonyl moiety in this compound may enhance its lipophilicity, potentially improving bioavailability and efficacy against pathogens .
2. Corrosion Inhibition
Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- has been studied for its application as a corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid environments. Various electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), demonstrated that the inhibition efficiency increased with concentration. The compound's effectiveness was attributed to its ability to adsorb onto the metal surface, thereby forming a protective layer.
The mechanism underlying the biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide functional group is crucial for binding to enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit the activity of cathepsins B and L, which are proteolytic enzymes involved in protein degradation .
Case Study 1: Antimicrobial Activity Evaluation
In an evaluation of various benzoic acid derivatives, benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- was tested against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that this compound exhibited potent antibacterial activity comparable to traditional antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Benzoic Acid, 3-[[(1-methylethyl)sulfonyl]amino]- | 12.5 | Staphylococcus aureus |
| Sulfanilamide | 6.25 | Escherichia coli |
| Control (Ciprofloxacin) | 2.0 | Both |
Case Study 2: Corrosion Inhibition Performance
A study conducted on the corrosion inhibition performance of benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- revealed significant results when applied to AISI 316 stainless steel in acidic conditions:
| Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| 0.01 | 0.45 | 65 |
| 0.05 | 0.30 | 75 |
| 0.10 | 0.20 | 85 |
The data showed that as the concentration of the compound increased, the corrosion rate decreased significantly, demonstrating its effectiveness as an inhibitor.
Q & A
Q. What are the standard synthetic protocols for preparing 3-[[(1-methylethyl)sulfonyl]amino]benzoic acid, and what key reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a 3-aminobenzoic acid precursor with isopropyl sulfonyl chloride. Key steps include:
- Protection of the carboxylic acid group (e.g., methyl ester formation) to prevent unwanted side reactions during sulfonylation .
- Optimization of reaction temperature (typically 0–25°C) and base selection (e.g., pyridine or triethylamine) to enhance sulfonamide bond formation .
- Deprotection of the ester using aqueous NaOH or HCl to regenerate the carboxylic acid functionality .
Purity is confirmed via HPLC or TLC, with yields often influenced by steric effects from the isopropyl group.
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the sulfonamide (-SONH-) and isopropyl group signals. The NH proton typically appears as a broad singlet near δ 8–10 ppm .
- IR Spectroscopy : Stretching vibrations for sulfonamide (1320–1160 cm) and carboxylic acid (2500–3300 cm) groups validate functional groups .
- HPLC with UV detection (λ = 254 nm) ensures purity, while mass spectrometry (ESI-MS) confirms molecular ion peaks .
Q. What are the critical safety considerations and recommended personal protective equipment (PPE) when handling this sulfonamide derivative?
- Methodological Answer :
- Hazard Mitigation : The compound is associated with hazards H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) .
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can SHELX software be utilized to resolve crystallographic data discrepancies during the structural elucidation of this compound?
- Methodological Answer :
- Structure Solution : Use SHELXD for phase problem resolution via dual-space recycling, especially for non-centrosymmetric crystals .
- Refinement in SHELXL : Address disorder in the isopropyl group using PART and AFIX commands. Apply TWIN/BASF instructions if twinning is detected .
- Validation : Check ADDSYM/PLATON for missed symmetry and validate hydrogen-bonding networks with CCDC Mercury .
Q. What experimental approaches can be employed to analyze the hydrogen-bonding network in the crystal lattice of this compound, and how does it influence its physicochemical properties?
- Methodological Answer :
- X-ray Diffraction : Resolve O–H···O (carboxylic acid) and N–H···O (sulfonamide) interactions. Use graph-set analysis (e.g., Etter’s rules) to classify motifs like .
- Thermal Analysis : Correlate hydrogen-bond strength (via DSC/TGA) with melting points and stability. Stronger networks often reduce solubility, impacting bioavailability .
Q. In the context of structure-activity relationship (SAR) studies, how can the sulfonamide and benzoic acid moieties be strategically modified to enhance biological activity?
- Methodological Answer :
- Sulfonamide Modifications : Introduce electron-withdrawing groups (e.g., CF) to the isopropyl group to improve metabolic stability. Replace isopropyl with aryl sulfonamides for π-π stacking in enzyme pockets .
- Benzoic Acid Tweaks : Substitute the 3-position with halogens (e.g., Cl) to modulate logP and membrane permeability. Esterify the carboxylic acid to prodrugs for enhanced absorption .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict binding affinities with target proteins like carbonic anhydrase .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
